Oral Progestational Potency vs. Subcutaneous Progesterone
In a direct head-to-head comparison in animals, quingestrone demonstrated drastically lower oral progestational potency than subcutaneously injected progesterone. When administered orally, quingestrone showed only 1/80th the potency of subcutaneous progesterone, and 1/20th the potency when given intraperitoneally [1]. Furthermore, oral doses 10–20 times higher than the effective subcutaneous progesterone dose were required, yet still failed to maintain pregnancy in the animal model [1]. This quantifies the profound impact of route-dependent metabolism and first-pass effect on quingestrone's activity.
| Evidence Dimension | Oral progestational potency (animal model) |
|---|---|
| Target Compound Data | 1/80 of subcutaneous progesterone potency (oral); 1/20 (intraperitoneal). Oral doses 10–20× subcutaneous progesterone insufficient to maintain pregnancy. |
| Comparator Or Baseline | Progesterone (subcutaneous injection) |
| Quantified Difference | Oral quingestrone is 80-fold less potent than s.c. progesterone; pregnancy maintenance failure at 10–20× dose. |
| Conditions | Animal model (species not specified in extract); progesterone administered subcutaneously, quingestrone orally or intraperitoneally. Study: Meli et al., 1965. |
Why This Matters
This massive potency differential means quingestrone cannot be used as a direct oral replacement for progesterone in models requiring high systemic progestational activity, and its oral formulation requires careful dose adjustment.
- [1] Meli, A.; Wolff, A.; Lucker, W. E.; Steinetz, B. G. (1965). The Biological Profile of Progesterone 3-Cyclopentyl Enol Ether as Compared with That of Progesterone. Proc. Soc. Exp. Biol. Med., 118(3), 714–717. Data as cited in Wikipedia. View Source
